2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one
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Overview
Description
2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one: (CAS number: 21683-60-3) belongs to the class of heterocyclic compounds. Its chemical formula is C14H11N3O, and its molecular weight is 237257 g/mol
Common Name: this compound
Other Names:
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, including cyclization reactions. One common method involves the reaction of an appropriate pyridine derivative with hydrazine hydrate or its derivatives. The cyclization forms the pyrazolone ring. Detailed reaction conditions and reagents depend on the specific synthetic approach.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically synthesize this compound using established synthetic routes. Optimization for large-scale production involves considerations such as yield, cost, and safety.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, leading to various products.
Reduction: Can be reduced to form corresponding hydrazine derivatives.
Substitution: Reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Alkyl halides (e.g., bromides, chlorides).
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation: Formation of pyrazolone derivatives.
- Reduction: Hydrazine derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for its pharmacological properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related pyrazolone derivatives, the unique combination of phenyl and pyridinyl groups in 2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one sets it apart.
Properties
CAS No. |
21683-60-3 |
---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H11N3O/c18-14-10-13(12-8-4-5-9-15-12)16-17(14)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
DNRWJXHJUQHCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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